(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, also known as (8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, as a pyrrolopyrazine derivative, may affect several biochemical pathways. Pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, suggesting that they may interfere with the biochemical pathways of these microorganisms .
Pharmacokinetics
The piperazine moiety, which is present in the structure of ®-8a-methyloctahydropyrrolo[1,2-a]pyrazine, is known to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, leading to the formation of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine.
Industrial Production Methods
Industrial production methods for ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as an anticancer agent and kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a fused imidazole and pyrazine ring, known for its medicinal applications.
Triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring, investigated for its anticancer properties.
Uniqueness
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific stereochemistry and the presence of a methyl group at the 8A position. This structural feature can influence its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGPAUBAGCJNHI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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